molecular formula C14H13N3O B3130239 4-Methoxy-2-(4-toluidino)nicotinonitrile CAS No. 341966-87-8

4-Methoxy-2-(4-toluidino)nicotinonitrile

Cat. No. B3130239
CAS RN: 341966-87-8
M. Wt: 239.27 g/mol
InChI Key: GSAFXQRXZFOGTG-UHFFFAOYSA-N
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Description

4-Methoxy-2-(4-toluidino)nicotinonitrile, also known as MTTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTTC is a yellowish powder that is soluble in organic solvents and is known for its high purity and stability.

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, including compounds with methoxy groups, are extensively used as anticorrosive materials. Their effectiveness against metallic corrosion is attributed to their high electron density, enabling the formation of stable chelating complexes with surface metallic atoms. This property is particularly valuable in protecting metals from corrosion, underscoring the relevance of such compounds in materials science and engineering applications (C. Verma, M. Quraishi, E. Ebenso, 2020).

Environmental Protection

The potential environmental applications of methoxy and similar compounds are vast. For example, certain enzymatic approaches have leveraged the presence of methoxy groups for the remediation and degradation of various organic pollutants in wastewater. These compounds, in combination with redox mediators, have shown enhanced efficiency in degrading recalcitrant compounds, highlighting their importance in environmental protection efforts (Maroof Husain, Q. Husain, 2007).

Material Science and Technology

Methoxylated compounds are integral to the development of novel materials and technologies. For instance, their application in the treatment of divalent metal ions from aqueous solutions using carbon nanotubes (CNTs) demonstrates their utility in environmental science and technology. The interactions between metal ions and surface functional groups of CNTs, often involving methoxylated compounds, indicate their potential as superior sorbents for pollution control (G. Rao, Chungsying Lu, Fengsheng Su, 2007).

properties

IUPAC Name

4-methoxy-2-(4-methylanilino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-10-3-5-11(6-4-10)17-14-12(9-15)13(18-2)7-8-16-14/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAFXQRXZFOGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC=CC(=C2C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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